Cas no 91714-50-0 (7-(4-Bromobenzoyl)indole)

7-(4-Bromobenzoyl)indole structure
7-(4-Bromobenzoyl)indole structure
Nome del prodotto:7-(4-Bromobenzoyl)indole
Numero CAS:91714-50-0
MF:C15H10BrNO
MW:300.15000295639
MDL:MFCD08694391
CID:1969020
PubChem ID:11012009

7-(4-Bromobenzoyl)indole Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-bromophenyl)-(1H-indol-7-yl)methanone
    • 7-(4-bromobenzoyl)indole
    • 7-[(4-Bromophenyl)carbonyl]-1H-indole
    • KB-88125
    • SureCN9141346
    • (4-Bromo-phenyl)-(1H-indol-7-yl)-methanone
    • (4-BROMOPHENYL)(1H-INDOL-7-YL)METHANONE
    • 7-(4-Bromobenzoyl)ind
    • 7-(4-bromobenzoyl) indole
    • (4-Bromophenyl)-1H-indol-7-ylmethanone (ACI)
    • (4-Bromophenyl)(7-indolyl)methanone
    • AKOS000280116
    • UNII-SK5ZL5ZP93
    • (4-Bromophenyl)-1H-indol-7-ylmethanone
    • 91714-50-0
    • MFCD08694391
    • CS-0315393
    • SCHEMBL9141346
    • BS-41899
    • Bromfenac sodium Impurity 5;(4-Bromo-phenyl)-(1H-indol-7-yl)-methanone;(4-Bromophenyl)(1H-indol-7-yl)methanone
    • BCP29809
    • SY337277
    • F17828
    • DTXSID30451889
    • DB-253578
    • ALBB-013706
    • Methanone, (4-bromophenyl)-1H-indol-7-yl-
    • SK5ZL5ZP93
    • 7-(4-Bromobenzoyl)indole
    • MDL: MFCD08694391
    • Inchi: 1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H
    • Chiave InChI: RNXKQFMCSXIADL-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2=C(C=CN2)C=CC=1)C1C=CC(Br)=CC=1

Proprietà calcolate

  • Massa esatta: 298.99500
  • Massa monoisotopica: 298.99458g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 312
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 32.9Ų

Proprietà sperimentali

  • Densità: 1.530
  • Punto di fusione: 162-164 ºC
  • PSA: 32.86000
  • LogP: 4.16140

7-(4-Bromobenzoyl)indole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR305240-250mg
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0
250mg
£21.00 2025-02-20
eNovation Chemicals LLC
D593931-1g
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0 95%
1g
$185 2024-08-03
TRC
A601560-2.5mg
7-(4-Bromobenzoyl)indole
91714-50-0
2.5mg
$ 50.00 2022-06-08
Aaron
AR00IHJL-1g
(4-Bromophenyl);(1H-indol-7-yl);methanone
91714-50-0 95%
1g
$26.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386063-250mg
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0 95+%
250mg
¥85.00 2024-04-25
A2B Chem LLC
AI61445-250mg
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0 95%
250mg
$11.00 2024-07-18
Ambeed
A167595-1g
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0 95%
1g
$40.0 2025-03-05
Chemenu
CM262783-25g
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0 95%
25g
$458 2024-07-20
eNovation Chemicals LLC
D593931-1g
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0 95%
1g
$185 2025-02-21
Ambeed
A167595-250mg
(4-Bromophenyl)(1H-indol-7-yl)methanone
91714-50-0 95%
250mg
$19.0 2025-03-05

7-(4-Bromobenzoyl)indole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Boron trichloride Solvents: Toluene ;  reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
Riferimento
Preparation and pharmacological profile of 7-(α-Azolylbenzyl)-1H-indoles and indolines as new aromatase inhibitors
Marchand, Pascal; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(9), 1553-1555

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
Riferimento
Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs
Walsh, David A.; et al, Journal of Medicinal Chemistry, 1984, 27(11), 1379-88

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  reflux
Riferimento
Preparation and pharmacological profile of 7-(α-Azolylbenzyl)-1H-indoles and indolines as new aromatase inhibitors
Marchand, Pascal; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(9), 1553-1555

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Boron trichloride
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
Riferimento
Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs
Walsh, David A.; et al, Journal of Medicinal Chemistry, 1984, 27(11), 1379-88

7-(4-Bromobenzoyl)indole Raw materials

7-(4-Bromobenzoyl)indole Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:91714-50-0)7-(4-Bromobenzoyl)indole
sfd18359
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:91714-50-0)7-(4-Bromobenzoyl)indole
A860252
Purezza:99%
Quantità:25g
Prezzo ($):378.0